molecular formula C13H17N3O B2397196 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile CAS No. 2198912-50-2

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile

Cat. No.: B2397196
CAS No.: 2198912-50-2
M. Wt: 231.299
InChI Key: WSZVUAWSRQBVTK-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a pyridine derivative, characterized by the presence of a dimethylamino group attached to a cyclopentyl ring, which is further connected to a pyridine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(dimethylamino)cyclopentanol with 4-chloropyridine-3-carbonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-3-carbonitrile
  • 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-5-carbonitrile

Uniqueness

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(dimethylamino)cyclopentyl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16(2)11-4-3-5-12(11)17-13-8-10(9-14)6-7-15-13/h6-8,11-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVUAWSRQBVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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